1-(3-Hydroxy-5-methoxyphenyl)ethanone
Description
1-(3-Hydroxy-5-methoxyphenyl)ethanone, also known by synonyms such as 3-acetyl-5-methoxyphenol, is a hydroxyacetophenone derivative with the chemical formula C₉H₁₀O₃. Its structure is characterized by an acetophenone (B1666503) core substituted with a hydroxyl group at the third position and a methoxy (B1213986) group at the fifth position of the phenyl ring. This specific arrangement of functional groups imparts distinct chemical properties that make it a subject of interest in various research domains.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| CAS Number | 35999-23-6 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Substituted acetophenones are a class of aromatic ketones that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. nih.govresearchgate.net The presence of an acetyl group attached to a benzene (B151609) ring is the defining feature of acetophenones. The nature and position of other substituents on the aromatic ring significantly influence the molecule's reactivity and biological profile. For instance, hydroxy-substituted acetophenones are known to exhibit considerable antifungal activity. nih.gov
As a phenolic compound, this compound contains a hydroxyl group directly bonded to an aromatic ring. Phenolic compounds are a diverse group of natural products synthesized by plants and microorganisms, known for their antioxidant properties. The acidity of the phenolic hydroxyl group is a key characteristic, making these compounds reactive towards various chemical transformations. researchgate.net The specific substitution pattern of this compound, with both a hydroxyl and a methoxy group, influences its electronic properties and reactivity in synthetic reactions. The interplay between the electron-donating methoxy group and the hydroxyl group can direct further chemical modifications on the aromatic ring.
The structural framework of this compound is a valuable building block in organic synthesis. Its functional groups—the ketone, hydroxyl, and methoxy groups—offer multiple sites for chemical reactions, allowing for the construction of more complex molecules.
One of the prominent applications of this core structure is in the synthesis of flavonoids, a major class of naturally occurring compounds with significant biological activities. researchgate.net Flavonoids and their derivatives are investigated for their potential cytotoxic, HIV-inhibitory, antimicrobial, and antioxidant properties. researchgate.net The synthesis of flavones, for example, can be achieved through the oxidative cyclization of chalcones, which are often derived from substituted acetophenones like this compound. mdpi.com
The reactivity of the hydroxyl and acetyl groups allows for various transformations. The hydroxyl group can be alkylated or acylated to produce a range of derivatives, while the acetyl group can participate in condensation reactions to form chalcones, which are precursors to flavonoids. researchgate.netmdpi.com This versatility makes this compound a key intermediate in the synthesis of diverse heterocyclic compounds.
Research involving this compound has primarily focused on its utility as a synthetic precursor for developing novel compounds with potential biological activities. The main research trajectories include:
Synthesis of Flavonoid Derivatives: A significant area of research is the use of this compound to synthesize various flavonoids. researchgate.net Researchers are exploring different synthetic methodologies, including microwave-assisted synthesis, to improve reaction efficiency and yields. researchgate.net The synthesized flavonoids are then screened for a range of biological activities, including antioxidant and antimicrobial properties. researchgate.netresearchgate.net
Development of Novel Biologically Active Molecules: Beyond flavonoids, the core structure of this compound is being utilized to create other classes of compounds. For instance, its derivatives are being investigated for their potential as antimicrobial and anti-inflammatory agents. nih.govmdpi.com The modification of its functional groups allows for the fine-tuning of the molecule's properties to enhance its biological efficacy.
Exploration of Antioxidant Properties: Given its phenolic nature, there is an interest in the antioxidant potential of this compound and its derivatives. Research in this area involves evaluating the ability of these compounds to scavenge free radicals and inhibit oxidative stress. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-8(11)5-9(4-7)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBARKHMXDVUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601287219 | |
| Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35999-23-6 | |
| Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35999-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Hydroxy-5-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601287219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Hydroxy 5 Methoxyphenyl Ethanone and Its Analogs
Total Synthesis Approaches to 1-(3-Hydroxy-5-methoxyphenyl)ethanone
The construction of this compound from simpler, readily available starting materials is a key focus of its synthetic chemistry. These total synthesis approaches often rely on the precise modification of polyhydroxylated precursors.
A primary strategy for the synthesis of this compound involves the regioselective methylation of a polyhydroxylated precursor, namely 1-(3,5-dihydroxyphenyl)ethanone. This method takes advantage of the differential reactivity of the two hydroxyl groups on the aromatic ring, allowing for the selective introduction of a methyl group at the desired position. The success of this approach hinges on the ability to control the methylation reaction to favor the formation of the monomethylated product over the dimethylated or unreacted starting material.
The efficiency and selectivity of the regioselective methylation are highly dependent on the chosen reaction conditions and reagents. A commonly employed and effective combination involves the use of methyl iodide as the methylating agent and sodium hydride (NaH) as a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Sodium hydride serves to deprotonate one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. ntu.edu.sg This intermediate then readily reacts with methyl iodide in an S(_N)2 reaction to form the methyl ether. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na) while leaving the anion (the phenoxide) relatively free, thereby enhancing its nucleophilicity. orgsyn.org Careful control of stoichiometry, temperature, and reaction time is essential to maximize the yield of the desired monomethylated product and minimize the formation of byproducts.
Synthesis of Isomeric and Structurally Related Phenolic Ethanones
The synthesis of isomers and analogs of this compound is important for structure-activity relationship studies and for accessing a broader range of chemical space. These syntheses often require different strategic approaches to achieve the desired substitution patterns on the aromatic ring.
The synthesis of various isomers of hydroxymethoxyacetophenone has been a subject of considerable interest. For instance, 1-(4-hydroxy-3-methoxyphenyl)ethanone, also known as acetovanillone (B370764), can be prepared via the Fries rearrangement of guaiacol (B22219) acetate (B1210297). google.com Other isomers that have been synthesized and characterized include 1-(3-hydroxy-4-methoxyphenyl)ethanone (B194541) (isoacetovanillone), 1-(3-hydroxy-2-methoxyphenyl)ethanone, and 1-(2-hydroxy-3-methoxyphenyl)ethanone (B43215). asianpubs.orgresearchgate.net The synthesis of these isomers often involves starting with appropriately substituted precursors and employing reactions that direct functionalization to the desired positions. For example, the synthesis of 1-(2-hydroxy-3-methoxyphenyl)ethanone can be achieved through the Grignard reaction of 2,3-dimethoxybenzonitrile (B1346029) with methylmagnesium iodide. chemicalbook.com
Another powerful strategy for generating analogs of phenolic ethanones is through controlled demethylation reactions. This approach is particularly useful when starting from more heavily methoxylated precursors, such as pentamethoxyacetophenones. By carefully selecting the demethylating agent and reaction conditions, it is possible to selectively cleave specific methyl ether groups, leading to the formation of various hydroxylated and methoxylated analogs. This method provides a divergent route to a library of related compounds from a common intermediate. Microwave-assisted demethylation using an ionic liquid is one such method that has been employed for preparing 3'-Hydroxyacetophenone from 3'-Methoxyacetophenone. chemicalbook.com
Grignard reactions are a versatile tool in organic synthesis and have been applied to the preparation of phenolic ethanones. organic-chemistry.org This reaction typically involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. masterorganicchemistry.comyoutube.comlibretexts.org In the context of synthesizing related phenolic ethanones, a Grignard reagent can be used to introduce the acetyl group (or a precursor) to a suitably protected phenolic ring. For instance, the reaction of a methoxy-substituted benzonitrile (B105546) with methylmagnesium iodide can yield a ketone after hydrolysis. chemicalbook.com This approach offers a reliable method for forming the carbon-carbon bond of the ethanone (B97240) moiety.
Synthetic Efficiency and Yield Optimization in this compound Production
The economical and large-scale production of this compound hinges on the optimization of synthetic routes to maximize yield and minimize procedural complexity and cost. Key strategies for its synthesis generally involve either the direct functionalization of a pre-existing benzene (B151609) ring or the rearrangement of a phenolic ester. The two primary approaches discussed are the Friedel-Crafts acylation followed by a selective demethylation, and the Fries rearrangement of a suitable precursor.
One common route begins with the Friedel-Crafts acylation of 3,5-dimethoxyphenol. This electrophilic aromatic substitution introduces the acetyl group onto the aromatic ring. The success of this step is highly dependent on the choice of Lewis acid catalyst and reaction conditions. Following acylation, a selective demethylation is required to unmask the hydroxyl group at the 3-position. The selectivity of this step is crucial to avoid the cleavage of the second methoxy (B1213986) group.
Alternatively, the Fries rearrangement offers a more direct route from a phenolic ester. In this method, an ester of 3-methoxyphenol (B1666288) is rearranged using a Lewis acid catalyst to form the corresponding hydroxyaryl ketone. The regioselectivity of the Fries rearrangement, yielding either the ortho or para product, is a critical factor that can be influenced by temperature and the choice of solvent. For the synthesis of this compound, conditions favoring acylation at the position para to the hydroxyl group of the intermediate are desired.
Research into the synthesis of analogous compounds, such as 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), provides valuable insights into optimizing these reactions. For instance, a patented method for preparing acetovanillone via the Fries rearrangement of acetyl guaiacol using methanesulfonic acid as both a solvent and a catalyst has been shown to achieve yields of up to 70%. google.com This suggests that the choice of acid catalyst can significantly impact the efficiency of the rearrangement.
Table 1: Comparison of Synthetic Routes for this compound and Analogs
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Reported Yield (%) | Reference |
| Friedel-Crafts Acylation & Demethylation | 2,6-dimethoxyphenol | AlCl₃, Propanoyl chloride | - | nih.gov |
| Fries Rearrangement | Acetyl guaiacol | Methanesulfonic acid | 70 | google.com |
| Fries Rearrangement | 2-fluorophenyl acetate | AlCl₃ | - | researchgate.net |
| Fries Rearrangement | Phenyl benzoate | AlCl₃, Nitromethane | Moderate to good | google.com |
Table 2: Optimization of Fries Rearrangement for Acetophenone (B1666503) Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Key Outcome | Reference |
| 2-fluorophenyl acetate | AlCl₃ | Monochlorobenzene | 120 | Optimized temperature for conversion | researchgate.net |
| Phenyl benzoate | AlCl₃ | Nitromethane | Room Temperature | High yield of para-isomer | google.com |
| Acetyl guaiacol | Methanesulfonic acid | - | 40 | 70% yield of 1-(4-hydroxy-3-methoxyphenyl)ethanone | google.com |
Table 3: Reagents for Selective Demethylation of Methoxy-Substituted Aromatics
| Reagent | Substrate Example | Yield (%) | Reference |
| Aluminum chloride | 5,6,7,4'-tetramethoxy flavanone | Good | researchgate.net |
| Aluminum chloride | 2-naphthyl, 3′,4′,5′-trimethoxy benzoate | 74.6 | organic-chemistry.org |
Chemical Reactivity and Transformations of 1 3 Hydroxy 5 Methoxyphenyl Ethanone
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 1-(3-Hydroxy-5-methoxyphenyl)ethanone is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating effects of the hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups. wikipedia.org These substituents increase the electron density of the aromatic ring, making it more nucleophilic. wikipedia.orgmasterorganicchemistry.com They are ortho- and para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the C2, C4, and C6 positions are activated for substitution.
Halogenation Reactions (e.g., Iodination)
Halogenation, such as iodination, is a characteristic electrophilic aromatic substitution reaction for activated phenolic compounds. The reaction of this compound with an iodinating agent introduces an iodine atom onto the aromatic ring. The hydroxyl and methoxy groups direct the substitution to the available ortho and para positions (C2, C4, C6). The precise location of substitution can be influenced by the reaction conditions and the steric hindrance posed by the existing groups. For instance, iodination of structurally similar phenols often occurs at the position ortho to the hydroxyl group, leading to products like 1-(3-Hydroxy-4-iodo-5-methoxyphenyl)ethanone. nih.govchemspider.com
Table 1: Potential Products of Electrophilic Iodination This table is generated based on directing group effects and may not represent an exhaustive list of all possible outcomes.
| Reactant | Reagent | Potential Product | Position of Iodination |
| This compound | I₂ / Activating Agent | 1-(3-Hydroxy-4-iodo-5-methoxyphenyl)ethanone | C4 |
| This compound | I₂ / Activating Agent | 1-(2-Iodo-3-hydroxy-5-methoxyphenyl)ethanone | C2 |
| This compound | I₂ / Activating Agent | 1-(2,4-Diiodo-3-hydroxy-5-methoxyphenyl)ethanone | C2, C4 |
Reactions Involving the Acetyl Group (—COCH₃)
The acetyl group is a key site for carbon-carbon bond formation and subsequent cyclization reactions, providing a pathway to a diverse range of more complex molecules, including various heterocyclic systems.
Condensation Reactions (e.g., Aldol (B89426) Condensation with Aldehydes to form Chalcones)
The acetyl group's α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with aldehydes in what is known as a Claisen-Schmidt condensation, a type of aldol condensation. scialert.netresearchgate.net This reaction is a fundamental method for synthesizing chalcones, which are α,β-unsaturated ketones. jetir.org The reaction involves the nucleophilic addition of the enolate of this compound to an aromatic aldehyde, followed by dehydration to yield the corresponding chalcone (B49325). sigmaaldrich.commagritek.com These chalcones serve as crucial intermediates for synthesizing various biologically active compounds. nih.gov
Table 2: Representative Chalcone Synthesis via Claisen-Schmidt Condensation
| Ketone | Aldehyde | Base Catalyst | Product (Chalcone) |
| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(3-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(3-Hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | (E)-3-(4-Chlorophenyl)-1-(3-hydroxy-5-methoxyphenyl)prop-2-en-1-one |
Derivatization to Heterocyclic Systems (e.g., Pyrazolines, Indazoles, Imidazoles, Triazoles)
The chalcones derived from this compound are versatile precursors for the synthesis of numerous heterocyclic compounds. tsijournals.com The α,β-unsaturated ketone moiety in chalcones is susceptible to reactions with various binucleophilic reagents, leading to the formation of five- and six-membered rings.
Pyrazolines : The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) is a widely used method for synthesizing pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govdergipark.org.trthepharmajournal.com The reaction typically proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration. core.ac.uk
Other Heterocycles : The chalcone scaffold can be used to synthesize a variety of other heterocyclic systems. For example, reaction with o-phenylenediamine (B120857) can lead to the formation of benzodiazepine (B76468) derivatives. nih.gov Similarly, other reagents can be employed to access different ring systems:
Indazoles : Can be synthesized through various routes, sometimes involving cyclization of suitably substituted hydrazones.
Imidazoles : Can be formed from dicarbonyl compounds or their equivalents.
Triazoles : Synthesis often involves the reaction of compounds containing azide (B81097) or hydrazine functionalities. nih.gov
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (–OH) is acidic and can readily participate in reactions such as O-alkylation and O-acylation, allowing for the introduction of various functional groups and the modification of the compound's properties.
O-Alkylation and O-Acylation Reactions
The hydrogen of the phenolic hydroxyl group can be abstracted by a base (e.g., potassium carbonate, sodium hydride) to form a highly nucleophilic phenoxide ion. This ion can then react with electrophiles like alkyl halides or acyl chlorides in a nucleophilic substitution reaction.
O-Alkylation : The reaction of the phenoxide ion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of an ether linkage. This is a classic Williamson ether synthesis.
O-Acylation : The reaction with an acyl chloride or acid anhydride (B1165640) introduces an ester group.
These reactions are valuable for protecting the hydroxyl group or for synthesizing derivatives with altered biological or physical properties. nih.gov
Table 3: Examples of O-Alkylation and O-Acylation Reactions
| Starting Material | Reagent | Base | Reaction Type | Product |
| This compound | Methyl Iodide (CH₃I) | K₂CO₃ | O-Alkylation | 1-(3,5-Dimethoxyphenyl)ethanone |
| This compound | Benzyl Bromide (BnBr) | K₂CO₃ | O-Alkylation | 1-(3-(Benzyloxy)-5-methoxyphenyl)ethanone |
| This compound | Acetyl Chloride (CH₃COCl) | Pyridine | O-Acylation | 3-Acetyl-5-methoxyphenyl acetate (B1210297) |
| This compound | Benzoyl Chloride (PhCOCl) | Pyridine | O-Acylation | 3-Acetyl-5-methoxyphenyl benzoate |
Phosphorylation and Regioselective Dephosphorylation
The hydroxyl group of the this compound moiety makes it a candidate for phosphorylation, a critical transformation for enhancing water solubility of parent drug molecules. Research into the synthesis of antitumor phosphorylated quinolinone derivatives has utilized the 3-hydroxy-5-methoxyphenyl structural unit. In one study, the key intermediate, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one, underwent phosphorylation using tetrabenzyl pyrophosphate and sodium hydride. mdpi.com This reaction resulted in the formation of a crystalline diphosphate (B83284) compound in a 74% yield. mdpi.com
Interestingly, this diphosphate product was found to undergo a facile and highly regioselective dephosphorylation. mdpi.com When treated with methanol (B129727) under mild conditions, one of the phosphate (B84403) groups is selectively cleaved, yielding a monophosphate product where the remaining phosphate group is on the phenyl ring. mdpi.com This regioselectivity is a significant finding, as the precise placement of phosphate groups can be crucial for the biological activity and metabolic activation of prodrugs. The process was analyzed using LC-MS and HPLC to understand the specifics of the dephosphorylation mechanism. mdpi.com
| Reaction Stage | Key Reagents | Product | Key Finding | Reference |
|---|---|---|---|---|
| Phosphorylation | Tetrabenzyl pyrophosphate, Sodium hydride | Diphosphate derivative | Successful phosphorylation of the hydroxyl groups. | mdpi.com |
| Dephosphorylation | Methanol (mild conditions) | Monophosphate derivative | Facile and highly regioselective dephosphorylation. | mdpi.com |
Oxidation and Reduction Chemistry of this compound
The chemical structure of this compound features two primary sites for oxidation and reduction reactions: the phenolic ring and the acetyl side chain. The electron-rich phenol (B47542) ring is susceptible to oxidation, which can lead to the formation of quinone-type structures, particularly under the influence of strong oxidizing agents.
The acetyl group's carbonyl function is readily reducible. Common laboratory reducing agents can convert the ketone into a secondary alcohol, yielding 1-(3-hydroxy-5-methoxyphenyl)ethanol. A more comprehensive reduction, known as hydrodeoxygenation, can remove the oxygen atom entirely to produce the corresponding ethyl-substituted phenol. This selective hydrodeoxygenation of hydroxyacetophenone derivatives has been achieved using specialized catalytic systems, such as bimetallic iron-ruthenium nanoparticles, which are effective for the deoxygenation of the side-chain without hydrogenating the aromatic ring. d-nb.inforsc.org
Catalytic Hydrogen Transfer Reactions
Catalytic hydrogen transfer (CTH) is an efficient and selective method for the reduction of ketones to alcohols, operating under milder conditions than many traditional hydrogenation methods. This technique involves the use of a catalyst to facilitate the transfer of hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to the substrate. researchgate.netmdpi.com For acetophenone (B1666503) and its derivatives, CTH is a well-established transformation.
Various catalytic systems have proven effective for this reaction. For instance, silica-supported palladium particles (Pd@SiO₂) have been used to effectively catalyze the reduction of acetophenone to 1-phenylethanol (B42297) with sodium borohydride (B1222165) as the hydrogen source, achieving high conversion (>99%) and selectivity. rsc.org Half-sandwich ruthenium(II) complexes have also been investigated as catalysts for the transfer hydrogenation of ketones in the presence of a base like potassium tert-butoxide (KOtBu) and isopropanol as the hydrogen source. researchgate.net Magnesium oxide (MgO) has also been employed as a simple, heterogeneous catalyst for the CTH of acetophenones using secondary alcohols as hydrogen donors. mdpi.com These methodologies are directly applicable to this compound for its selective reduction to the corresponding secondary alcohol.
| Catalyst System | Hydrogen Donor | Reference |
|---|---|---|
| Palladium on Silica (B1680970) (Pd@SiO₂) | Sodium Borohydride (NaBH₄) | rsc.org |
| Ruthenium(II) p-cymene (B1678584) complexes | Isopropanol | researchgate.net |
| Magnesium Oxide (MgO) | 2-Alkanols (e.g., 2-pentanol) | mdpi.com |
| Bimetallic FeRu Nanoparticles | Molecular Hydrogen (H₂) | d-nb.inforsc.org |
Synthetic Applications as an Advanced Intermediate for Complex Molecular Scaffolds
This compound is a valuable building block in organic synthesis due to its reactive functional groups, which allow for its incorporation into a variety of more complex molecular architectures.
Precursor in the Synthesis of Quinolinone Derivatives
The substituted phenyl structure of this compound is a key component in the synthesis of pharmacologically relevant quinolinone derivatives. Although the direct use of the ethanone (B97240) has not been detailed, the closely related 3-(benzyloxy)-5-methoxybenzoic acid is used to construct the core structure. Through a series of reactions including amidation, cyclization, and subsequent debenzylation via catalytic hydrogenolysis, the 2-(3-hydroxy-5-methoxyphenyl) moiety is installed into the quinolinone scaffold. mdpi.com The resulting compound, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-1H-4-one, serves as a crucial intermediate for further functionalization, such as the phosphorylation reactions discussed previously. mdpi.com
Building Block for Benzothiazepine (B8601423) Derivatives
Benzothiazepines are a class of seven-membered heterocyclic compounds with a broad spectrum of biological activities. A common synthetic route to 1,5-benzothiazepine (B1259763) derivatives involves the reaction of a chalcone with 2-aminothiophenol. d-nb.info this compound serves as an ideal starting material for the required chalcone precursor.
The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde. wikipedia.orgresearchgate.net This reaction forms an α,β-unsaturated ketone, known as a chalcone. In the subsequent step, this chalcone intermediate undergoes a cyclocondensation reaction with 2-mercaptoaniline (2-aminothiophenol), which leads to the formation of the seven-membered benzothiazepine ring system. d-nb.info This two-step process highlights the utility of this compound as a versatile precursor for heterocyclic synthesis.
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | This compound + Substituted Benzaldehyde | Chalcone derivative | wikipedia.orgresearchgate.net |
| 2 | Cyclocondensation | Chalcone derivative + 2-Aminothiophenol | Benzothiazepine derivative | d-nb.info |
Synthesis of Other Complex Phenolic Conjugates
The reactivity of this compound extends to the synthesis of other complex phenolic structures. The acetyl group can participate in various condensation reactions to build larger molecules. For example, similar hydroxyacetophenones are used in the Baker-Venkataraman transformation to produce β-diketones. This involves an initial esterification of the phenolic hydroxyl group with an aromatic acid chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone. These β-diketone ligands are notable for their ability to form stable complexes with a wide range of metal ions.
Furthermore, the Claisen-Schmidt condensation, as mentioned in the synthesis of benzothiazepine precursors, is a general method for producing chalcones. researchgate.net Chalcones are themselves an important class of phenolic conjugates and are key intermediates in the biosynthesis and chemical synthesis of flavonoids, a large family of naturally occurring phenolic compounds. This demonstrates the role of this compound as a foundational element for constructing diverse and complex phenolic molecules.
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants, Multiplicities, Integration)
The ¹H NMR spectrum of 1-(3-Hydroxy-5-methoxyphenyl)ethanone exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic region shows signals for the three protons on the benzene (B151609) ring, while the aliphatic region displays signals for the methoxy (B1213986) and acetyl protons.
A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would show a singlet for the acetyl group's methyl protons (-COCH₃) typically appearing around δ 2.56 ppm. The methoxy group protons (-OCH₃) would also present as a singlet, generally found at approximately δ 3.84 ppm.
The aromatic protons at positions 2, 4, and 6 of the phenyl ring display characteristic splitting patterns. The proton at C2 typically appears as a triplet (or a finely split singlet) around δ 7.08 ppm. The proton at C6 shows a similar pattern around δ 7.02 ppm, while the proton at C4 is observed as a triplet around δ 6.68 ppm. The signal for the phenolic hydroxyl proton (-OH) is often a broad singlet and its chemical shift can vary depending on concentration and solvent, but is typically found around δ 5.60 ppm.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COCH₃ | ~2.56 | Singlet | 3H |
| -OCH₃ | ~3.84 | Singlet | 3H |
| Ar-H (C4) | ~6.68 | Triplet | 1H |
| Ar-H (C6) | ~7.02 | Triplet | 1H |
| Ar-H (C2) | ~7.08 | Triplet | 1H |
¹³C NMR Spectral Analysis (Carbon Chemical Shifts)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at the lowest field, typically around δ 198.0 ppm. The aromatic carbons attached to oxygen atoms (C3 and C5) are also deshielded, appearing at approximately δ 156.4 ppm and δ 160.5 ppm, respectively. The carbon of the methoxy group is found around δ 55.6 ppm, and the acetyl methyl carbon is observed at a higher field, around δ 26.8 ppm.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C OCH₃ | ~198.0 |
| C1 | ~139.3 |
| C2 | ~108.0 |
| C3 | ~156.4 |
| C4 | ~107.8 |
| C5 | ~160.5 |
| C6 | ~105.7 |
| -OC H₃ | ~55.6 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. For this compound, this would primarily reveal the coupling between the aromatic protons, confirming their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link the proton signals of the aromatic ring, the methoxy group, and the acetyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity of the functional groups to the aromatic ring. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon as well as the C1 of the aromatic ring. The methoxy protons would show a correlation to the C5 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. In this molecule, it could show correlations between the methoxy protons and the aromatic proton at C6, and potentially between the acetyl protons and the aromatic proton at C2, providing further conformational information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations (e.g., Hydroxyl, Carbonyl)
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A broad absorption band is typically observed in the region of 3500-3100 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is due to hydrogen bonding.
A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected in the range of 1680-1660 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. Additionally, C-O stretching vibrations for the phenol (B47542) and the methoxy group would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | ~3500-3100 (broad) |
| Ketone C=O | C=O Stretch | ~1680-1660 (strong, sharp) |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. In an electron ionization (EI) mass spectrum, this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (166.17 g/mol ).
The fragmentation pattern is often dominated by the loss of a methyl group ([M-15]⁺) from the acetyl moiety, leading to a prominent peak at m/z 151. This acylium ion is resonance-stabilized. Further fragmentation can occur through various pathways, including the loss of carbon monoxide ([M-28]⁺) or other characteristic cleavages of the aromatic ring and its substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by electronic transitions within the molecule. The structure of this compound contains two primary chromophores: the substituted benzene ring and the carbonyl group of the ketone. These features give rise to characteristic absorption bands. The spectrum would be expected to show strong absorptions from π→π* transitions associated with the aromatic system and a weaker absorption at a longer wavelength from the n→π* transition of the carbonyl group.
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Wavelength Range (nm) | Type of Electronic Transition | Associated Chromophore |
|---|---|---|
| ~210-230 nm | π → π* | Aromatic Ring |
| ~270-290 nm | π → π* | Aromatic Ring conjugated with Carbonyl |
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Assessing the purity of a synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. nih.gov A standardized method would involve injecting a solution of this compound onto a reversed-phase column (e.g., C18) and eluting with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. A UV detector set at one of the compound's absorption maxima is used for detection. The purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks in the chromatogram. Purity levels exceeding 99% are often achievable after purification. nih.gov
Thin-Layer Chromatography (TLC) offers a faster, qualitative method for assessing purity and monitoring reaction progress. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The presence of a single spot after visualization (e.g., under UV light) indicates a high degree of purity.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) within the compound. The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₀O₃). A close agreement between the found and calculated values (typically within ±0.4%) serves as fundamental proof of the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical % | Experimental % (Example) |
|---|---|---|---|
| Carbon (C) | C₉H₁₀O₃ | 65.05% | 65.11% |
| Hydrogen (H) | C₉H₁₀O₃ | 6.07% | 6.05% |
General computational methodologies such as Density Functional Theory (DFT) and molecular docking are widely used to analyze molecules with similar structures. These studies typically provide insights into molecular geometry, electronic properties, and potential interactions with biological targets. For instance, DFT is often employed to correlate the HOMO-LUMO gap of phenolic compounds with their antioxidant potential. Similarly, molecular docking simulations are used to predict how molecules bind to protein receptors.
However, without specific studies on this compound, it is not possible to provide the scientifically accurate data and detailed research findings required for the outlined sections on its geometry optimization, electronic properties, vibrational frequency analysis, and ligand-protein interactions. Generating such an article would require access to dedicated research that has performed these specific computational analyses on this particular compound.
Computational Chemistry and Molecular Modeling of 1 3 Hydroxy 5 Methoxyphenyl Ethanone
Quantum Chemical Studies on Reaction Pathways
The study of reaction pathways using quantum chemical methods is crucial for predicting the feasibility, kinetics, and mechanisms of chemical transformations. Such studies for 1-(3-Hydroxy-5-methoxyphenyl)ethanone would typically involve mapping the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry.
Key aspects of these studies include:
Identification of Stationary Points: This involves locating the minima on the PES, which correspond to reactants, intermediates, and products, as well as the first-order saddle points, which represent transition states.
Minimum Energy Path (MEP): By tracing the MEP, researchers can determine the most likely trajectory for a reaction to proceed from reactants to products.
Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for determining the reaction rate.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound possesses rotational freedom around several single bonds, particularly the bond connecting the acetyl group to the phenyl ring and the bond of the methoxy (B1213986) group. This flexibility gives rise to different spatial arrangements known as conformers.
Conformational analysis aims to identify the stable conformers and determine their relative energies. A key aspect of this analysis is the construction of a potential energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles.
Key Torsional Angles for Conformational Analysis:
C(ar)-C(ar)-C(O)-C(H3): Rotation around the bond connecting the acetyl group to the ring.
C(ar)-C(ar)-O-C(H3): Rotation around the bond of the methoxy group.
Computational methods, such as DFT, are used to calculate the energy of the molecule at various rotational angles. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. For instance, studies on similar acetophenones often show that the planar conformation, where the acetyl group is coplanar with the benzene (B151609) ring, is stabilized by conjugation, but steric hindrance can influence the preferred orientation. While detailed energy landscape data for this compound is not present in readily accessible literature, the principles of such an analysis are well-established.
Advanced in silico Characterization (e.g., NBO Analysis, Solvent Effects)
Beyond reaction pathways and conformations, a deeper understanding of the electronic structure and environmental influences on this compound can be achieved through advanced computational techniques.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals).
Key insights from NBO analysis include:
Hybridization: Description of the hybridization of atomic orbitals in forming bonds.
Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding molecular stability and reactivity. For example, an NBO analysis could reveal interactions between the oxygen lone pairs of the hydroxyl and methoxy groups and the π* orbitals of the aromatic ring.
Solvent Effects: In the condensed phase, the properties and behavior of a molecule are significantly influenced by the surrounding solvent. Computational models can simulate these effects, providing a more realistic description. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant.
By performing calculations with a solvent model, one can investigate:
Conformational Stability in Solution: The relative energies of different conformers can change in the presence of a solvent, potentially leading to a different preferred conformation compared to the gas phase.
Reactivity in Solution: Solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and mechanisms.
Spectroscopic Properties: The presence of a solvent can shift spectroscopic signals, such as UV-Vis absorption maxima.
While specific computational studies on this compound are not widely documented, theoretical investigations on analogous phenolic compounds have demonstrated the utility of these methods. For example, studies on other hydroxy- and methoxy-substituted acetophenones have utilized DFT and NBO analysis to understand their vibrational spectra and conformational preferences.
Mechanistic Investigations Involving 1 3 Hydroxy 5 Methoxyphenyl Ethanone and Its Derivatives
Reaction Mechanism Elucidation in Synthetic Pathways
The synthesis of 1-(3-Hydroxy-5-methoxyphenyl)ethanone and its subsequent derivatization involve a variety of reaction types, each with a distinct mechanistic pathway. Elucidating these mechanisms allows for precise control over the reaction outcomes.
Studies on Regioselectivity and Stereoselectivity
Regioselectivity in the synthesis of derivatives of this compound is a critical aspect, particularly in electrophilic aromatic substitution reactions. The aromatic ring of this compound bears three substituents: a hydroxyl group, a methoxy (B1213986) group, and an acetyl group. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the acetyl group is a meta-directing deactivator. The interplay of these directing effects governs the position of incoming electrophiles.
In electrophilic aromatic substitution reactions, the powerful activating and ortho-, para-directing effects of the hydroxyl and methoxy groups dominate. Due to steric hindrance from the adjacent substituents, the positions ortho to the hydroxyl and methoxy groups (positions 2, 4, and 6) are the most likely sites for substitution. The position para to the hydroxyl group (position 1) is already occupied by the acetyl group, and the position para to the methoxy group is occupied by the hydroxyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C2, C4, and C6 positions. The relative reactivity of these sites can be influenced by the specific electrophile and reaction conditions.
| Substituent | Position | Directing Effect | Activating/Deactivating |
| -OH | 3 | ortho, para | Activating |
| -OCH3 | 5 | ortho, para | Activating |
| -COCH3 | 1 | meta | Deactivating |
Stereoselectivity becomes important when the acetyl group or other parts of a derivative molecule are involved in reactions that create chiral centers. For instance, the reduction of the ketone functionality to a secondary alcohol can lead to the formation of a stereocenter. The use of chiral reducing agents or catalysts can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other.
A notable example of stereoselectivity is in the asymmetric synthesis of derivatives. For instance, a protocol for the asymmetric synthesis of 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been reported, which involves a Darzens condensation followed by a bakers' yeast reduction to furnish a key chiral intermediate. elsevierpure.com This highlights how biocatalysis can be employed to achieve high stereoselectivity in the synthesis of complex derivatives.
Identification and Characterization of Intermediates (e.g., Alkoxide, Alkoxyacyl Complexes)
The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In reactions involving this compound, several types of intermediates can be postulated and, in some cases, detected.
Alkoxide Intermediates: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion, which is a type of alkoxide. This intermediate is a potent nucleophile and is crucial in O-alkylation and O-acylation reactions. For example, in the Williamson ether synthesis to form an ether derivative, the phenoxide of this compound would be the key nucleophilic intermediate that attacks an alkyl halide. The formation of an ion pair between the phenoxide anion and a cation (e.g., from the base) can influence the reaction rate and pathway. lew.ro
Alkoxyacyl Complexes: In Friedel-Crafts acylation, a common method for synthesizing aryl ketones, the reaction proceeds through the formation of a highly electrophilic acylium ion (R-C≡O⁺). This is typically generated from an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). byjus.com The Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure and the formation of the acylium ion. byjus.com This electrophile then attacks the aromatic ring. Furthermore, the Lewis acid can also form a complex with the carbonyl oxygen of the product ketone, which is a moderate Lewis base. wikipedia.org In the case of substrates like anisole (B1667542) (a methoxy-substituted benzene), it is probable that the Lewis acid also forms a complex with the methoxy oxygen. stackexchange.com
Catalytic Cycle Understanding in Transformations
Many synthetic transformations involving this compound and its precursors rely on catalysts to proceed efficiently. Understanding the catalytic cycle is essential for optimizing these reactions.
Role of Catalysts and Reaction Conditions
In Friedel-Crafts acylation, the Lewis acid catalyst plays a multifaceted role. Its primary function is to generate the electrophilic acylium ion from the acylating agent. byjus.com The reaction is completed by the deprotonation of the arenium ion intermediate by the Lewis acid-base complex (e.g., AlCl₄⁻), which regenerates the Lewis acid catalyst (AlCl₃). wikipedia.org
However, the formed ketone product can form a stable complex with the Lewis acid, which is often irreversible under the reaction conditions. wikipedia.org This necessitates the use of stoichiometric or even excess amounts of the Lewis acid. The choice of catalyst and reaction conditions can also influence the regioselectivity of the acylation.
Reaction conditions also play a critical role in determining the outcome of reactions involving the phenolic hydroxyl group. For instance, the acylation of phenols can occur either on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation).
Kinetic Control: O-acylation is generally faster and is favored under conditions of kinetic control, which can be promoted by either acid or base catalysis.
Thermodynamic Control: C-acylation, leading to a more stable aryl ketone, is favored under conditions of thermodynamic control, typically in the presence of a Lewis acid like AlCl₃. Aryl esters formed via O-acylation can also rearrange to the more stable aryl ketones in the presence of AlCl₃ in a process known as the Fries rearrangement.
Kinetic Studies of Chemical Transformations
Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. This information is vital for understanding reaction mechanisms and optimizing reaction conditions.
While specific kinetic studies on many transformations of this compound are not extensively reported in the literature, general principles from studies on similar compounds can be applied. For instance, the kinetics of phenol (B47542) acylation have been investigated, providing insights into the rate-determining steps of such reactions. acs.org
Studies on the aqueous oxidation of substituted phenolic compounds by hydroxyl radicals have shown that the reaction rates are significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com Electron-donating groups, such as the hydroxyl and methoxy groups present in this compound, generally increase the rate of electrophilic attack by radicals, enhancing the degradation rate. mdpi.com The pH of the solution can also affect the reaction kinetics by altering the speciation of the phenolic compound (phenolic vs. phenoxide form). mdpi.com
| Reaction Type | Influencing Factors on Rate | General Observations |
| Phenol Acylation | Catalyst concentration, temperature, nature of acylating agent and phenol substituents | Rate is dependent on the formation of the electrophilic species and the nucleophilicity of the phenol. acs.org |
| Oxidation by •OH | pH, presence of other species (e.g., O₂, inorganic salts), nature of substituents | Electron-donating groups generally increase the reaction rate. mdpi.com |
Molecular Basis of Biological Interactions (excluding efficacy/toxicity data)
Understanding the molecular basis of how this compound and its derivatives interact with biological targets is crucial for fields such as drug design and toxicology, even when excluding efficacy and toxicity data. Computational methods like molecular docking and molecular dynamics simulations are powerful tools for investigating these interactions at an atomic level. physoc.org
These studies can predict the binding mode and affinity of a ligand (in this case, this compound or a derivative) to the active site of a protein or other biological macromolecule. The interactions are typically a combination of non-covalent forces:
Hydrogen Bonding: The hydroxyl and carbonyl groups of the molecule are potential hydrogen bond donors and acceptors, respectively. These can form strong interactions with appropriate residues in a protein's binding pocket.
Hydrophobic Interactions: The aromatic ring and the methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.
π-π Stacking: The aromatic ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.
Molecular modeling can provide a detailed picture of the binding orientation and the key residues involved in the interaction, offering a rational basis for the design of new derivatives with modified binding properties. nih.gov
Modulation of Cellular Signaling Pathways (e.g., MAPKs, NF-κB)
Derivatives of this compound have been shown to exert influence over inflammatory and metastatic processes by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of cellular responses to external stimuli and are often dysregulated in various pathologies, including cancer and inflammatory diseases.
A notable derivative, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164), designated as SE1, has been identified as an inhibitor of pro-inflammatory responses. nih.govnih.gov In studies involving activated microglia, SE1 was found to block the phosphorylation of MAPK molecules, specifically c-Jun N-terminal kinase (JNK) and p38. nih.gov The phosphorylation of these kinases is a critical step in the activation of the MAPK cascade, which leads to the expression of various inflammatory mediators.
Furthermore, SE1 has been observed to impede the nuclear translocation of NF-κB subunits p65 and p50. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation, it moves into the nucleus to activate the transcription of genes involved in inflammation and cell survival. By preventing this translocation, SE1 effectively suppresses the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. nih.gov
In the context of cancer cell metastasis, SE1 has demonstrated the ability to suppress the phosphorylation of MAPK members p38 kinase and JNK in human fibrosarcoma cells. nih.gov The MAPK and NF-κB signaling pathways are known to regulate the expression of proteins involved in tumor cell migration and invasion, such as matrix metalloproteinases (MMPs). nih.govresearchgate.net By inhibiting these pathways, SE1 can reduce the metastatic potential of cancer cells. nih.gov
The table below summarizes the observed effects of the derivative 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) on key components of the MAPK and NF-κB signaling pathways.
| Cell Line | Treatment | Signaling Pathway | Key Molecules Affected | Observed Effect | Reference |
| Murine BV-2 microglia | Lipopolysaccharide (LPS) + SE1 | MAPK | p38, JNK | Inhibition of phosphorylation | nih.gov |
| Murine BV-2 microglia | Lipopolysaccharide (LPS) + SE1 | NF-κB | p65, p50 | Inhibition of nuclear translocation | nih.gov |
| HT1080 human fibrosarcoma | Phorbol 12-myristate 13-acetate (PMA) + SE1 | MAPK | p38, JNK | Significant suppression of phosphorylation | nih.gov |
| HT1080 human fibrosarcoma | Phorbol 12-myristate 13-acetate (PMA) + SE1 | NF-κB | - | Blockage of the signaling pathway | nih.gov |
Enzyme Inhibition Mechanisms (e.g., MMP-9 inhibition via molecular interactions)
The enzymatic inhibitory activity of this compound derivatives has been a key area of investigation, with a particular focus on Matrix Metalloproteinase-9 (MMP-9). MMP-9 is a zinc-dependent enzyme that plays a critical role in the degradation of the extracellular matrix, a process essential for both normal physiological events and pathological conditions like tumor invasion and metastasis. nih.govmdpi.com
Studies on 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) have shown that it can potently inhibit the activity of MMP-9. nih.gov In human fibrosarcoma cells, SE1 was found to inhibit the digestion of gelatin by MMP-9 in a dose-dependent manner. nih.gov This inhibition of enzymatic activity contributes to the compound's ability to suppress cancer cell migration. nih.gov
Molecular docking studies have provided a deeper understanding of the inhibitory mechanism. These computational analyses suggest that SE1 can directly interact with the active site of the MMP-9 enzyme. nih.gov The proposed binding mode indicates that SE1 forms hydrogen bonds and Pi-Pi stacking interactions with key amino acid residues within the catalytic domain of MMP-9, specifically with Tyrosine 245 (TYR245) and Histidine 226 (HIS226). nih.gov These interactions are thought to stabilize the inhibitor-enzyme complex, thereby blocking the substrate from accessing the active site and preventing its degradation.
The table below details the molecular interactions between 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) and MMP-9 as predicted by molecular docking simulations.
| Ligand | Target Enzyme | Key Interacting Residues | Type of Interaction | Predicted Outcome | Reference |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | Matrix Metalloproteinase-9 (MMP-9) | Tyrosine 245 (TYR245) | Hydrogen Bond, Pi-Pi Stacking | Inhibition of MMP-9 activity | nih.gov |
| 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) | Matrix Metalloproteinase-9 (MMP-9) | Histidine 226 (HIS226) | Hydrogen Bond, Pi-Pi Stacking | Inhibition of MMP-9 activity | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthesis of 1-(3-Hydroxy-5-methoxyphenyl)ethanone relies on established but sometimes inefficient methods. Known routes include the Hoesch reaction, Fries rearrangement, hydrolysis of 4-acetyl-3-methoxyphenyl acetate (B1210297), and a process involving the bromination of 3,5-dimethoxyacetophenone followed by hydrolysis. However, the reported yields for some of these methods, such as the Hoesch reaction (27%) and Fries rearrangement (11%), are low, highlighting a need for more efficient protocols.
Future research should focus on developing novel synthetic strategies that are not only higher in yield but also adhere to the principles of green chemistry. This could involve exploring microwave-assisted synthesis to potentially reduce reaction times and increase yields, a technique that has proven effective for related heterocyclic compounds. mdpi.com The application of catalysis, including biocatalysis or the use of novel metal catalysts, could offer more selective and environmentally benign pathways. researchgate.net Furthermore, investigating multicomponent reactions could provide a streamlined approach to the molecule and its derivatives, improving atom economy and reducing waste. mdpi.com
| Synthetic Method | Reported Yield | Reactants/Conditions | Reference |
| Hoesch Reaction | 27% | Cyanide and monomethylphenol | |
| Fries Rearrangement | 11% | Aluminum chloride in nitrobenzene | |
| Hydrolysis | 58% | 4-acetyl-3-methoxyphenyl acetate with NaOH | |
| Bromination/Hydrolysis | Not specified | 3,5-dimethoxyacetophenone |
Exploration of New Chemical Transformations and Derivatizations
The functional groups of this compound—a hydroxyl group, a methoxy (B1213986) group, and a ketone—offer multiple sites for chemical modification. The compound is known to undergo fundamental reactions such as oxidation to form quinones and reduction to alcohol derivatives. These transformations provide a gateway to a host of new molecules.
A significant avenue for future research is the systematic derivatization of the parent compound to create a library of related molecules with potentially enhanced or novel properties. For example, forming a thiosemicarbazone derivative has been demonstrated for a similar isomer, indicating a viable reaction pathway for creating new ligands or biologically active agents. nih.gov The synthesis of Schiff bases is another promising direction, as these compounds are known substrates for a variety of bioactive molecules. researchgate.net Research could focus on creating new esters, ethers, and halogenated analogs to systematically investigate structure-activity relationships, which could lead to the development of compounds with specific applications.
Application of Advanced Analytical and Computational Techniques
Thorough characterization of this compound and its future derivatives will require the application of a suite of advanced analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, more sophisticated methods can provide deeper insights. nih.govbohrium.com High-performance liquid chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for purification and identification, especially in complex reaction mixtures or natural extracts. nih.govlongdom.org For solid-state characterization, single-crystal X-ray diffraction is invaluable for unambiguously determining molecular structure and intermolecular interactions. nih.gov
In parallel, computational chemistry offers powerful predictive capabilities. bohrium.com Techniques such as Density Functional Theory (DFT) can be used to optimize the molecular structure, predict spectroscopic properties, and analyze electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.comresearchgate.net Molecular Electrostatic Potential (MEP) maps can identify reactive sites for electrophilic and nucleophilic attack. researchgate.net Furthermore, in silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, can predict the compound's potential biological interactions and drug-likeness, guiding experimental efforts. bohrium.comtandfonline.commdpi.com
| Technique Type | Specific Method | Application | Reference |
| Analytical | NMR, IR, LC-MS, HPLC | Structural elucidation, identification, purification | nih.govbohrium.comlongdom.org |
| X-ray Crystallography | Determination of solid-state molecular structure | nih.gov | |
| Computational | Density Functional Theory (DFT) | Geometry optimization, electronic properties, reactivity prediction | tandfonline.comresearchgate.net |
| Molecular Docking | Prediction of binding affinity to biological targets | bohrium.com | |
| ADMET Analysis | In silico prediction of pharmacokinetic properties | bohrium.com |
Investigation of Undiscovered Natural Occurrences and Biosynthetic Pathways
This compound has been identified in the flower extracts of the 'Redgold' apple. Acetophenones as a class of phenolic compounds are found in over 24 plant families as well as in fungi, where they can exist in either free or glycosidic forms. nih.govnih.govresearchgate.net The discovery of a related compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, in Lamprothamnus zanguebaricus further suggests that such structures are distributed within the plant kingdom. nih.gov
Future research should involve systematic screening of a broader range of plant and microbial species to identify new natural sources of this compound. This could lead to the discovery of organisms that produce it in higher quantities, potentially offering a sustainable alternative to chemical synthesis.
Concurrently, there is a need to elucidate the biosynthetic pathway of this compound. As a phenolic compound, its biosynthesis likely originates from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. mdpi.commdpi.com Subsequent steps could involve a β-oxidative pathway similar to that proposed for acetophenone (B1666503) formation in other plants. mdpi.com Unraveling this pathway through techniques like isotopic labeling, transcriptomics, and enzyme characterization in the source organism would provide fundamental knowledge and could enable metabolic engineering for enhanced production.
Mechanistic Studies of Compound-Environment Interactions
Phenolic compounds play crucial roles in ecological interactions, acting as defense molecules against pathogens and herbivores and participating in allelopathy. mdpi.comwikipedia.org The future study of this compound should include a focus on its interactions with the environment at a molecular level.
Research is needed to understand its fate and transport in ecosystems, such as its degradation by soil microorganisms and its sorption to soil particles. nih.gov The degradation of phenols is highly dependent on their specific chemical structure and environmental factors like pH and temperature. mdpi.comnih.gov Investigating the compound's potential allelopathic effects on other plants and microorganisms could reveal its ecological function. wikipedia.org Furthermore, environmental stressors such as UV radiation, drought, and pollution can alter the production of phenolic compounds in plants. nih.govresearchgate.net Studying how these stressors affect the concentration of this compound in its natural sources could provide insights into plant adaptation mechanisms and the broader impacts of environmental change. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Hydroxy-5-methoxyphenyl)ethanone, and how do reaction conditions influence yield?
- Methodology : Friedel-Crafts acylation is a common approach for synthesizing aryl ethanones. For example, 1-(3-Fluoro-4-propoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts like AlCl₃ . Adjusting solvent polarity (e.g., anhydrous acetonitrile vs. toluene) and temperature (reflux vs. ambient) can optimize yields. Purification via recrystallization (e.g., using CCl₄) is critical to isolate the product from isomers or byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?
- Methodology :
- NMR : Compare chemical shifts of aromatic protons. For example, in 1-(2-Hydroxy-5-methylphenyl)ethanone, the hydroxyl proton appears as a singlet at δ ~12 ppm due to strong deshielding . Methoxy groups typically resonate at δ ~3.8–4.0 ppm.
- IR : The carbonyl stretch (C=O) appears at ~1680–1720 cm⁻¹, while hydroxyl groups show broad peaks at ~3200–3600 cm⁻¹ .
- MS : Molecular ion peaks (e.g., m/z 166 for C₉H₁₀O₃) and fragmentation patterns (e.g., loss of –OCH₃ or –OH groups) aid identification .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) separates polar byproducts. Recrystallization using solvents like ethanol or CCl₄ improves purity . For thermally stable compounds, vacuum distillation is viable .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, SHELX analysis of pyrazole-based palladacycles confirmed stereochemistry and ligand coordination . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
Q. What strategies address low reproducibility in synthesizing this compound derivatives?
- Methodology : Batch-to-batch variability in impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) can arise from incomplete acylation or oxidation. Monitor reaction progress via TLC or HPLC. Implement strict control of stoichiometry (e.g., acyl chloride:substrate ratio) and washing steps to remove residual impurities .
Q. How do substituent positions (hydroxy/methoxy) affect the compound’s reactivity in electrophilic substitution reactions?
- Methodology : The hydroxyl group at the 3-position activates the ring for electrophilic attack, while the 5-methoxy group directs substituents to specific positions. For example, nitration of 1-(2-hydroxy-5-methylphenyl)ethanone oxime under acidic conditions selectively introduces nitro groups at the 3-position . Computational modeling (e.g., DFT) predicts regioselectivity based on electron density maps.
Q. What analytical challenges arise in quantifying trace impurities in this compound batches?
- Methodology : Gas chromatography (GC) with non-polar columns (e.g., VF-5MS) and mass spectrometry detect low-concentration isomers (e.g., <2% 1-(2-hydroxy-4-methoxyphenyl)ethanone). Calibration curves using certified reference materials ensure accuracy .
Q. How can thermodynamic properties (e.g., LogP, PSA) predict the compound’s behavior in biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
